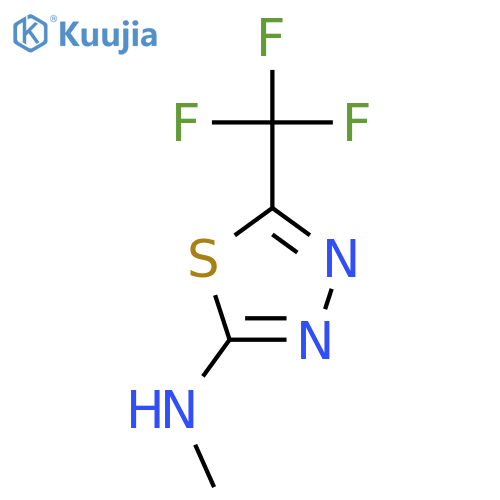

Cas no 25366-22-7 (Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine)

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine 化学的及び物理的性質

名前と識別子

-

- 1,3,4-Thiadiazol-2-amine,N-methyl-5-(trifluoromethyl)-

- 2-Methylamino-5-(trifluoromethyl)-1,3,4-thiadiazole

- N2-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

- N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine

- 2-(methylamino)-5-(trifluoromethyl)-1,3,4-thiadiazole

- BDBM73815

- MLS000851251

- 2-Methylamino-5-(trifluoromethyl)-1,3,4-thiadiazol

- BB 0262370

- CHEMBL1897499

- A817818

- methyl-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amine

- CDS1_000607

- cid_2775323

- N-methyl-5-(trifluoromethyl)-1, 3, 4-thiadiazol-2-amine

- SMR000457594

- Maybridge1_002895

- MFCD00042321

- methyl-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-amine

- DTXSID80379524

- AKOS006230621

- HMS549L13

- 25366-22-7

- DivK1c_001647

- FT-0608835

- FS-1133

- EN300-2991189

- HMS2808J07

- SCHEMBL9102180

- CS-0314168

- Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine

-

- MDL: MFCD00042321

- インチ: InChI=1S/C4H4F3N3S/c1-8-3-10-9-2(11-3)4(5,6)7/h1H3,(H,8,10)

- InChIKey: ARAFQFMXQDBEPU-UHFFFAOYSA-N

- SMILES: FC(C1=NN=C(NC)S1)(F)F

計算された属性

- 精确分子量: 183.00800

- 同位素质量: 183.008

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 11

- 回転可能化学結合数: 1

- 複雑さ: 139

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- Surface Charge: 0

- トポロジー分子極性表面積: 66A^2

- XLogP3: 1.6

- 互变异构体数量: 2

じっけんとくせい

- Color/Form: 未確定

- 密度みつど: 1.547

- ゆうかいてん: 115 °C

- Boiling Point: 162.7 ºC at 760 mmHg

- フラッシュポイント: 52.2 ºC

- Refractive Index: 1.51

- PSA: 66.05000

- LogP: 1.67160

- Solubility: 未確定

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine Security Information

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | M337683-100mg |

Methyl-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-amine |

25366-22-7 | 100mg |

$ 50.00 | 2022-06-03 | ||

| Chemenu | CM379227-1g |

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

25366-22-7 | 95%+ | 1g |

$169 | 2023-02-17 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M300644-5g |

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine |

25366-22-7 | 97% | 5g |

¥1793.90 | 2023-09-01 | |

| Enamine | EN300-2991189-0.1g |

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

25366-22-7 | 95.0% | 0.1g |

$32.0 | 2025-03-19 | |

| Enamine | EN300-2991189-0.5g |

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

25366-22-7 | 95.0% | 0.5g |

$74.0 | 2025-03-19 | |

| Alichem | A059007435-10g |

N-Methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

25366-22-7 | 95% | 10g |

$363.12 | 2023-09-02 | |

| Enamine | EN300-2991189-10g |

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

25366-22-7 | 10g |

$535.0 | 2023-09-06 | ||

| A2B Chem LLC | AF28435-1g |

2-(Methylamino)-5-(trifluoromethyl)-1,3,4-thiadiazole |

25366-22-7 | 97% | 1g |

$155.00 | 2024-04-20 | |

| Chemenu | CM379227-25g |

N-methyl-5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine |

25366-22-7 | 95%+ | 25g |

$1216 | 2024-07-28 | |

| TRC | M337683-500mg |

Methyl-(5-trifluoromethyl-[1,3,4]thiadiazol-2-yl)-amine |

25366-22-7 | 500mg |

$ 115.00 | 2022-06-03 |

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine 関連文献

-

Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126

-

Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935

-

3. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244

-

Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570

-

Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

8. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amineに関する追加情報

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine: A Comprehensive Overview

Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine (CAS No: 25366-22-7) is a significant compound in the field of pharmaceutical chemistry, known for its versatile applications in drug development and medicinal research. This compound belongs to the class of thiadiazole derivatives, which have garnered considerable attention due to their broad spectrum of biological activities. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable candidate for further exploration.

The chemical structure of Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine consists of a thiadiazole core substituted with a methyl amine group at the 2-position and a trifluoromethyl group at the 5-position. This unique arrangement contributes to its distinctive reactivity and interaction with biological targets. The thiadiazole ring is known for its ability to modulate various biological pathways, including enzyme inhibition and receptor binding. The introduction of the trifluoromethyl group further enhances these interactions by increasing lipophilicity and metabolic stability.

In recent years, there has been a growing interest in thiadiazole derivatives as potential therapeutic agents. Research has demonstrated that these compounds exhibit significant activity against a variety of diseases, including infectious diseases, cancer, and inflammatory conditions. Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine has been studied for its potential antimicrobial properties, with promising results in preliminary screenings. Its ability to interfere with bacterial cell wall synthesis and protein synthesis makes it a promising candidate for the development of new antibiotics.

The pharmacokinetic profile of Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine is another area of interest. Studies have shown that the compound exhibits good oral bioavailability and moderate tissue distribution, suggesting its potential for systemic therapy. The presence of the trifluoromethyl group contributes to its stability in biological systems, allowing for prolonged half-life and sustained therapeutic effects. Additionally, the compound's low toxicity profile makes it an attractive option for further development.

The synthesis of Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine involves multi-step organic reactions that require precise control over reaction conditions. The key steps include the formation of the thiadiazole ring followed by functionalization with the methyl amine and trifluoromethyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity. These synthetic methods ensure that the final product meets the stringent requirements for pharmaceutical applications.

The biological activity of Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine has been extensively evaluated in various in vitro and in vivo models. Research has highlighted its potential as an anti-inflammatory agent, with mechanisms involving suppression of pro-inflammatory cytokine production and modulation of immune cell function. Furthermore, studies have suggested that this compound may have neuroprotective properties, making it relevant for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

The development of novel drug candidates like Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine relies heavily on advancements in computational chemistry and molecular modeling. These tools allow researchers to predict the binding affinity and interaction patterns of compounds with biological targets before conducting expensive experimental trials. The integration of machine learning algorithms has further enhanced the efficiency of drug discovery pipelines by identifying promising candidates based on large datasets.

In conclusion, Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine (CAS No: 25366-22-7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique chemical structure and biological activities make it a valuable asset in drug development efforts aimed at addressing various diseases. As research continues to uncover new therapeutic possibilities, this compound is poised to play a crucial role in the advancement of modern medicine.

25366-22-7 (Methyl-(5-trifluoromethyl-1,3,4thiadiazol-2-yl)-amine) Related Products

- 1369861-28-8(2-Isopropoxy-6-methylbenzoic acid)

- 1353975-01-5(2-(1-acetylpiperidin-3-yl)methoxyacetic acid)

- 1161776-13-1(1-(2-Bromothiazol-5-yl)ethanone)

- 1270504-50-1(2-amino-2-(3-ethoxy-4-methoxyphenyl)propan-1-ol)

- 2648982-64-1(methyl 3-(1-oxo-1lambda6-thiomorpholin-1-ylidene)sulfamoylcyclobutane-1-carboxylate)

- 2680669-19-4(3-{4-(prop-2-en-1-yloxy)carbonylpiperazin-1-yl}oxolane-3-carboxylic acid)

- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 94443-88-6(bacopaside X)

- 1804729-77-8(5-Cyano-3-(difluoromethyl)-2-methoxypyridine-4-acetonitrile)

- 2171490-90-5(3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)